molecular formula C16H13NO3 B5120573 ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate

ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate

Cat. No.: B5120573
M. Wt: 267.28 g/mol
InChI Key: MESNWMVXRQRRDK-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core fused with a benzo ring, and it possesses a hydroxy group at the first position and an ethyl ester group at the second position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of β-nitroacrylates with 2-aminobenzaldehydes in the presence of a base such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) in acetonitrile . This one-pot synthesis is efficient and yields the desired quinoline derivative.

Industrial Production Methods: Industrial production of quinoline derivatives often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are preferred . These methods not only enhance the efficiency of the synthesis but also reduce the use of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are typical.

Major Products:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA or interact with enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: Ethyl 1-hydroxybenzo[f]quinoline-2-carboxylate is unique due to the presence of both a hydroxy group and an ethyl ester group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 1-oxo-4H-benzo[f]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-2-20-16(19)12-9-17-13-8-7-10-5-3-4-6-11(10)14(13)15(12)18/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESNWMVXRQRRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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